REACTION_CXSMILES
|
[C:1]([O:5]CC#C)(=[O:4])[CH:2]=[CH2:3].[CH:9]1[CH2:13][CH:12]=[CH:11][CH:10]=1.C[SiH](C)Cl>>[CH:11]12[CH2:12][CH:13]([CH:9]=[CH:10]1)[CH2:3][CH:2]2[C:1]([OH:5])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
56.4 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)C
|
Name
|
norbornene carboxylate ester
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Karstedt catalyst
|
Quantity
|
0.16 g
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours at 70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After exotherming to 80° C.
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
DISTILLATION
|
Details
|
The product, ##STR13## (84% purity by GC), distilled at 100°-105° C. at 0.07 mm
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(C=C1)C2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |